molecular formula C12H15NO6S B5779304 dimethyl 2-[(ethylsulfonyl)amino]terephthalate

dimethyl 2-[(ethylsulfonyl)amino]terephthalate

Cat. No. B5779304
M. Wt: 301.32 g/mol
InChI Key: QXJMVVRILWFLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[(ethylsulfonyl)amino]terephthalate, also known as DST or Esterquat, is a quaternary ammonium compound that has been found to have various applications in scientific research. This compound is a cationic surfactant that has been synthesized through a series of chemical reactions. The synthesis method for DST involves the reaction of dimethyl terephthalate with ethylsulfonylethylamine, followed by the reaction of the resulting intermediate with methyl iodide. The resulting compound has been found to have various biochemical and physiological effects, making it a useful tool for researchers in various fields.

Mechanism of Action

The mechanism of action of dimethyl 2-[(ethylsulfonyl)amino]terephthalate is not fully understood, but it is believed to involve the interaction of the cationic surfactant with the negatively charged surface of the nanoparticles. The surfactant molecules form a layer around the nanoparticles, stabilizing them and preventing aggregation. The exact mechanism of action may vary depending on the type of nanoparticle being synthesized.
Biochemical and Physiological Effects
dimethyl 2-[(ethylsulfonyl)amino]terephthalate has been found to have various biochemical and physiological effects. In vitro studies have shown that dimethyl 2-[(ethylsulfonyl)amino]terephthalate can interact with cell membranes, leading to changes in membrane fluidity and permeability. dimethyl 2-[(ethylsulfonyl)amino]terephthalate has also been found to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of dimethyl 2-[(ethylsulfonyl)amino]terephthalate is its ability to act as a cationic surfactant, allowing for the preparation of nanoparticles with controlled size and morphology. dimethyl 2-[(ethylsulfonyl)amino]terephthalate is also relatively easy to synthesize, making it a cost-effective option for researchers. However, dimethyl 2-[(ethylsulfonyl)amino]terephthalate does have some limitations. It has been found to be toxic to some cell lines at high concentrations, and its use may be limited in certain applications due to its cationic nature.

Future Directions

There are several future directions for research involving dimethyl 2-[(ethylsulfonyl)amino]terephthalate. One area of interest is the development of new surfactants based on the dimethyl 2-[(ethylsulfonyl)amino]terephthalate structure. These surfactants may have improved properties, such as increased stability or reduced toxicity. Another area of interest is the use of dimethyl 2-[(ethylsulfonyl)amino]terephthalate in drug delivery systems. The cationic nature of dimethyl 2-[(ethylsulfonyl)amino]terephthalate may allow for improved delivery of negatively charged drugs, such as nucleic acids. Finally, dimethyl 2-[(ethylsulfonyl)amino]terephthalate may have potential applications in the field of wastewater treatment, due to its ability to interact with negatively charged particles.

Synthesis Methods

The synthesis of dimethyl 2-[(ethylsulfonyl)amino]terephthalate involves the reaction of dimethyl terephthalate with ethylsulfonylethylamine to produce an intermediate compound. This intermediate is then reacted with methyl iodide to produce the final product, dimethyl 2-[(ethylsulfonyl)amino]terephthalate. The reaction is carried out in the presence of a catalyst, typically a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through a series of steps, including nucleophilic substitution and esterification.

Scientific Research Applications

Dimethyl 2-[(ethylsulfonyl)amino]terephthalate has been found to have various applications in scientific research. One of the main uses of dimethyl 2-[(ethylsulfonyl)amino]terephthalate is as a cationic surfactant in the preparation of nanoparticles. dimethyl 2-[(ethylsulfonyl)amino]terephthalate has been found to be an effective surfactant for the synthesis of gold nanoparticles, silver nanoparticles, and other metal nanoparticles. The use of dimethyl 2-[(ethylsulfonyl)amino]terephthalate as a surfactant allows for the control of particle size and morphology, making it a valuable tool for researchers in the field of nanotechnology.

properties

IUPAC Name

dimethyl 2-(ethylsulfonylamino)benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-4-20(16,17)13-10-7-8(11(14)18-2)5-6-9(10)12(15)19-3/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJMVVRILWFLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[(ethylsulfonyl)amino]terephthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.